8-Methyl-7-quinolinol
Description
Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical and medicinal research. brieflands.comrroij.com First isolated from coal tar in 1834, the quinoline nucleus is a key structural motif in a wide array of natural alkaloids and synthetic compounds. brieflands.com Its derivatives are known to exhibit a vast spectrum of biological activities, and as such, they are integral to drug discovery and development. brieflands.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the electronic, steric, and physicochemical properties of the resulting molecules. This adaptability has led to the development of quinoline-based compounds with a wide range of applications. brieflands.commdpi.com
The quinoline family is vast, with derivatives categorized by the nature and position of their substituents. Among the most studied are the hydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) (also known as 8-quinolinol or oxine). 8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating abilities, a property that underpins many of their biological and industrial applications. scispace.comresearchgate.net
8-Methyl-7-quinolinol is a structural isomer of the more extensively studied methyl-substituted 8-quinolinols, such as 2-methyl-8-quinolinol and 5-methyl-8-quinolinol. sigmaaldrich.comnist.gov In this compound, the hydroxyl (-OH) group is at position 7 and the methyl (-CH₃) group is at position 8. This arrangement distinguishes it from the "oxine" type compounds where the hydroxyl group is at the C8 position, adjacent to the nitrogen atom, forming a classic bidentate chelation site. The altered positioning of the hydroxyl and methyl groups in this compound suggests that its chemical properties, particularly its metal-binding characteristics and resultant biological activities, would differ significantly from its C8-hydroxylated cousins. It represents a less-explored branch of the quinolinol family, offering a unique template for investigation.
As a relatively uncharacterized compound, research on this compound is primarily driven by a set of fundamental questions aimed at establishing its basic chemical profile and potential utility. The primary objectives for future research would be to systematically synthesize and characterize the molecule, and then to explore its properties in comparison to its well-documented isomers. Key research questions include:
Synthesis and Characterization: What is the most efficient and selective synthetic route to produce high-purity this compound? What are its definitive spectroscopic (NMR, IR, MS) and physical (melting point, solubility) properties?
Chelation Properties: Does this compound act as a chelating agent for metal ions? How do its binding affinity, selectivity, and the stability of its metal complexes compare to those of 8-hydroxyquinoline or 2-methyl-8-quinolinol? The different geometry of the potential N,O-donor set would likely lead to distinct coordination chemistry.
Biological Activity: Does the compound exhibit any notable biological activity? Given that many quinoline derivatives show antimicrobial or cytotoxic effects, screening this compound could reveal novel structure-activity relationships. mdpi.comnih.gov
Photophysical Properties: How does the specific substitution pattern influence its fluorescence or other photophysical behaviors, both in its free state and when complexed with metals? Such properties are crucial for applications in chemical sensing or organic electronics. rroij.com
The following table outlines the prospective data that would need to be generated to answer these fundamental questions.
| Research Area | Key Data Point | Objective |
| Chemical Synthesis | Reaction Yield (%) | To establish an efficient synthetic protocol. |
| Purity (%) | To ensure reliability of subsequent studies. | |
| Physical Properties | Melting Point (°C) | A fundamental characteristic of the pure compound. |
| Solubility Profile | To determine appropriate solvents for reactions and analysis. | |
| Spectroscopy | ¹H & ¹³C NMR Spectra | To confirm the molecular structure and purity. |
| Infrared (IR) Spectrum | To identify functional groups (e.g., O-H, C=N). | |
| Mass Spectrum (MS) | To determine the molecular weight and fragmentation pattern. | |
| Chelation Studies | Metal Binding Constants | To quantify affinity and selectivity for various metal ions. |
| Biological Screening | IC₅₀ / MIC values | To assess potential cytotoxic or antimicrobial activity. |
While specific research on this compound itself is not extensively documented, the historical foundation for its synthesis and study lies in the development of general methods for creating the quinoline core. Since the late 19th century, a variety of named reactions have been established that allow for the construction of quinoline and its derivatives from simpler aromatic precursors. brieflands.com
Classic methods such as the Skraup synthesis (1880) and the Doebner-von Miller reaction involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under strongly acidic conditions. brieflands.com The Friedländer synthesis (1882) provides another route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rroij.com These foundational synthetic strategies have been refined over more than a century, with modern iterations focusing on milder conditions, improved yields, and greater regioselectivity.
The evolution of these synthetic tools has enabled chemists to prepare a vast library of substituted quinolines. Research has historically focused on derivatives with clear synthetic accessibility or immediate application, such as the 8-hydroxyquinolines for analytical and medicinal purposes. scispace.comsphinxsai.com The study of less common isomers like this compound represents a natural progression of this research, moving from the well-trodden path to explore the untapped potential of novel structural arrangements. Future studies on this compound will build upon this rich history of synthetic quinoline chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
8-methylquinolin-7-ol |
InChI |
InChI=1S/C10H9NO/c1-7-9(12)5-4-8-3-2-6-11-10(7)8/h2-6,12H,1H3 |
InChI Key |
URTDBDADLHADFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 7 Quinolinol and Its Functionalized Derivatives
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis Relevant to 8-Methyl-7-quinolinol
Several foundational methods in organic chemistry provide pathways to the quinoline core. While not always directly yielding the target compound, they are crucial for preparing key intermediates. These classical syntheses include the Skraup, Friedländer, Conrad-Limpach, and Combes reactions. nih.govjptcp.com
The Skraup synthesis is a classic and robust method for preparing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. wikipedia.orgiipseries.org The reaction typically involves the condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the aromatic quinoline ring. iipseries.org
While the traditional Skraup reaction can be vigorous and sometimes violent, it remains a valuable tool for accessing the quinoline scaffold. wikipedia.orgresearchgate.net For the synthesis of precursors to this compound, a substituted aniline (B41778) is required. Specifically, the reaction of m-toluidine (B57737) with glycerol under Skraup conditions yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). brieflands.com Research has shown that this reaction can produce the 7-methyl and 5-methyl isomers in approximately a 2:1 ratio. brieflands.com This mixture can then be carried forward to subsequent functionalization steps. brieflands.com
Table 1: Representative Skraup Synthesis for Methylquinoline Precursors
| Starting Material | Reagents | Product Ratio (7-methyl:5-methyl) | Reported Yield | Reference |
| m-Toluidine | Glycerol, m-nitrobenzene-sulfonate, H₂SO₄, H₂O | ~2:1 | 70% | brieflands.com |
This strategy provides a direct route to the 7-methylquinoline core, which is a critical intermediate for the eventual synthesis of this compound.
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is another cornerstone of quinoline chemistry. wikipedia.orgjk-sci.com This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde), followed by a cyclodehydration. researchgate.netorganic-chemistry.org
A key advantage of the Friedländer synthesis is its potential for regiocontrol, provided the appropriate starting materials are available. However, a significant limitation is the often-limited availability of the required 2-aminoaryl carbonyl compounds. researchgate.net To synthesize this compound via a Friedländer approach, one would theoretically require a 2-amino-3-methylbenzaldehyde (B2521930) or a related ketone as the starting material, which is not readily accessible. The reaction would proceed by condensation with a carbonyl compound that could provide the C2 and C3 atoms of the quinoline ring. While versatile, the difficulty in obtaining the necessary substituted precursors makes this route less direct for this compound compared to the Skraup synthesis.
The Conrad-Limpach and Combes syntheses are classical methods that typically yield quinolinone or hydroxyquinoline derivatives, which can serve as precursors to the target molecule.
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The reaction proceeds in two stages: an initial condensation to form a Schiff base or enamine, followed by a high-temperature thermal cyclization (often around 250 °C) to yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). nih.govwikipedia.orgsynarchive.com The choice of reaction conditions can influence the final product; lower temperatures may favor the Knorr quinoline synthesis, leading to a 2-hydroxyquinoline. wikipedia.org
The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions (commonly sulfuric acid) to produce 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration. wikipedia.org
Both methods provide access to quinoline cores with hydroxyl or oxo functionalities. To be relevant to this compound, these syntheses would need to start with a specifically substituted aniline, such as 3-methyl-4-aminophenol or a derivative thereof. The resulting quinolinone could then undergo further chemical modifications to arrive at the final this compound structure.
Direct and Regioselective Synthesis of this compound
Synthesizing this compound with its specific substitution pattern requires a strategy that allows for precise placement of the methyl and hydroxyl groups. This is often achieved through multi-step sequences involving the functionalization of a pre-formed quinoline ring.
A highly effective and regioselective route to precursors of this compound begins with the 7-methylquinoline synthesized via the Skraup reaction. brieflands.com Although the Skraup synthesis produces an isomeric mixture, this mixture can be subjected to nitration without prior separation. brieflands.com
The key step is the regioselective nitration of the methylquinoline mixture. When a mixture of 7-methylquinoline and 5-methylquinoline is treated with a nitrating agent (e.g., fuming nitric acid in sulfuric acid), the nitration occurs selectively at the position adjacent to the methyl group and ortho to the quinoline nitrogen's directing influence. For 7-methylquinoline, this leads exclusively to the formation of 7-methyl-8-nitroquinoline (B1293703) with excellent yield. brieflands.com The 5-methylquinoline isomer does not react under these conditions, allowing for the easy isolation of the desired 8-nitro derivative. brieflands.com
Once 7-methyl-8-nitroquinoline is obtained, it can be converted to this compound through standard functional group interconversions:
Reduction of the Nitro Group: The 8-nitro group is reduced to an 8-amino group (7-methyl-8-aminoquinoline). This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Diazotization and Hydrolysis: The resulting 8-amino group is then converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. Subsequent hydrolysis of the diazonium salt by heating in an aqueous acidic solution introduces the hydroxyl group at the 7-position, yielding the final product, this compound.
Table 2: Multi-Step Synthesis Pathway to this compound Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Key Feature | Reference |
| 1 | m-Toluidine | Glycerol, H₂SO₄, Oxidant | 7-Methylquinoline / 5-Methylquinoline Mixture | Forms the core structure | brieflands.com |
| 2 | Methylquinoline Mixture | Fuming HNO₃, H₂SO₄ | 7-Methyl-8-nitroquinoline | Highly regioselective nitration | brieflands.com |
This multi-step approach leverages the directing effects of the substituents on the quinoline ring to achieve the desired regiochemistry.
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. researchgate.net While a specific one-pot protocol for the direct synthesis of this compound from simple precursors is not widely documented, the principles of known quinoline syntheses can be adapted.
For instance, modifications of the Friedländer synthesis have been developed to proceed in a one-pot fashion. These often involve the in situ generation of the required 2-aminobenzaldehyde (B1207257) from a more stable precursor, such as a 2-nitrobenzaldehyde, followed by condensation and cyclization. researchgate.net A hypothetical one-pot synthesis of this compound could involve a tandem sequence of reactions, such as a metal-catalyzed C-H activation/functionalization followed by cyclization.
Derivatization Strategies for this compound at Peripheral Positions
The chemical architecture of this compound, featuring a hydroxyl group at position 7 and a methyl group at position 8, allows for targeted functionalization. The electron-donating nature of the hydroxyl group activates the benzene (B151609) ring portion of the quinoline system towards electrophilic substitution, primarily at the ortho and para positions (C6 and C5, respectively). Concurrently, the methyl group at C8 offers a site for C(sp³)–H activation and subsequent functionalization.
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com This reaction facilitates the introduction of an aminomethyl group onto the active hydrogen-bearing substrate. oarjbp.com In the context of quinolinols, the phenolic ring is sufficiently activated for this transformation.
While specific studies on this compound are not prevalent, extensive research on the closely related 8-hydroxyquinoline (B1678124) (8-HQ) scaffold provides a strong model for predicting its reactivity. nih.gov For 8-hydroxyquinoline, the Mannich reaction selectively occurs at the C-7 position, which is ortho to the activating hydroxyl group. nih.govacs.org Given that the 7-position in this compound is occupied by the hydroxyl group, electrophilic attack for a Mannich reaction would be directed to the other activated positions, most likely the C5 position (para to the hydroxyl group).
The reaction typically involves treating the quinolinol with formaldehyde (B43269) (or its polymer, paraformaldehyde) and a suitable primary or secondary amine in a solvent like ethanol, sometimes under reflux conditions. nih.gov This versatility allows for the synthesis of a wide array of aminomethylated derivatives. researchgate.net
| Amine Component | Aldehyde | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Octylamine | Formalin (37% aq. CH₂O) | Ethanol, reflux, 1 h | 7-((Octylamino)methyl)quinolin-8-ol | nih.gov |
| N¹,N¹-dimethylethane-1,2-diamine | Paraformaldehyde | Ethanol, stirring | 7-(((2-(Dimethylamino)ethyl)amino)methyl)quinolin-8-ol | nih.gov |
| Phthalimide | Formaldehyde | Condensation | N-((8-hydroxyquinolin-7-yl)methyl)phthalimide | researchgate.net |
| Piperazine | Paraformaldehyde | Microwave-assisted | 7-(Piperazin-1-ylmethyl)quinolin-8-ol | mdpi.comnih.gov |
The electron-rich nature of the this compound ring system, enhanced by the C7-hydroxyl group, makes it susceptible to various electrophilic aromatic substitution reactions. Nitration serves as a key example of this reactivity. Studies on the nitration of related substituted quinolines, such as 7-methylquinoline, have shown that the reaction can proceed with high selectivity. For instance, nitration of a mixture of 5- and 7-methylquinoline using nitric and sulfuric acid selectively yields 7-methyl-8-nitroquinoline. brieflands.com This suggests that for this compound, electrophiles like the nitronium ion (NO₂⁺) would preferentially attack the activated C5 and C6 positions.
Nucleophilic substitution reactions on the quinoline ring are less common unless a suitable leaving group is present at an activated position. Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates that a chloro group at the C4 position can be displaced by various nucleophiles, including thiols, hydrazines, azides, and amines. mdpi.com This indicates that if this compound were converted into a derivative containing a good leaving group (e.g., a halogen or a sulfonate ester) at positions like C2 or C4, it would open pathways for nucleophilic functionalization to introduce a diverse range of substituents. mdpi.com
A significant strategy for derivatizing this compound involves the functionalization of the C8-methyl group. Transition-metal-catalyzed C(sp³)–H bond activation has emerged as a powerful tool for this purpose. Specifically, rhodium and palladium catalysts have been effectively used to achieve direct arylation and alkylation of the methyl group in 8-methylquinolines.
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, can facilitate the C(sp³)–H mono-arylation of 8-methylquinolines using arylating agents like arylsilanes or diazo compounds. researchgate.netrsc.org These reactions are often chemo- and regioselective, proceeding under specific conditions with good functional group tolerance. rsc.org Similarly, palladium(II)-catalyzed reactions can achieve sequential arylation and oxidation of the benzylic C-H bonds of 8-methylquinolines using aryl iodides, providing access to 8-benzoylquinoline derivatives. acs.org These methods provide a direct route to form C-C bonds at the 8-methyl position, significantly expanding the structural diversity of accessible derivatives.
| Arylating Agent | Catalyst System | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Arylsilanes | [Cp*RhCl₂]₂, AgF, AdCO₂H, AgNTf₂ | DCE, 100 °C, 24 h | 8-(Arylmethyl)quinolines | researchgate.net |
| Diazo Compounds | Rh(III) catalyst | Not specified | 8-((Naphthol/phenol)methyl)quinolines | rsc.org |
| Aryl Iodides | Pd(OAc)₂ | Not specified | 8-Benzoylquinolines (via arylation/oxidation) | acs.org |
Green Chemistry Principles and Sustainable Synthetic Routes in this compound Production
The application of green chemistry principles to the synthesis of quinoline derivatives is crucial for developing environmentally benign and sustainable chemical processes. acs.org Traditional methods for quinoline synthesis, such as the Skraup reaction, often require harsh conditions, strong acids, and high temperatures, which are not ideal from a green chemistry perspective. rroij.comresearchgate.net
Modern approaches focus on several key areas to improve the sustainability of quinoline synthesis:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net For instance, a green synthesis for 8-hydroxyquinoline magnesium (MgQ₂) has been developed using water as the sole solvent. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in the production of quinolines. researchgate.netchemistryjournals.net This technique provides rapid and uniform heating, often leading to higher yields and purities compared to conventional methods. chemistryjournals.net
Catalysis: The use of recyclable and eco-friendly catalysts is another cornerstone of green quinoline synthesis. acs.org This includes the development of metal-free catalysts or using highly efficient, low-loading metal catalysts that can be recovered and reused. researchgate.net
Atom Economy: Multicomponent reactions are particularly attractive as they combine several starting materials in a single step to form the final product, maximizing atom economy and minimizing waste. acs.org
By integrating these strategies—such as performing a modified Friedländer or Skraup synthesis using a recyclable catalyst under solvent-free, microwave-irradiated conditions—the production of this compound and its derivatives can be made significantly more sustainable and efficient. acs.orgresearchgate.net
Chemical Reactivity and Transformation Pathways of 8 Methyl 7 Quinolinol
Electrophilic Aromatic Substitution Mechanisms on the Quinoline (B57606) Ring
The quinoline ring system is generally considered to be electron-deficient, particularly the pyridine (B92270) ring, which deactivates it towards electrophilic aromatic substitution. Consequently, such substitutions typically occur on the more electron-rich benzene (B151609) ring. In the case of 8-Methyl-7-quinolinol, the hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho-, para-directing substituents. Their positions at C7 and C8, respectively, significantly influence the regioselectivity of electrophilic attack.
The hydroxyl group at C7 is a strong activating group, directing incoming electrophiles to the ortho (C6 and C8) and para (no available para position) positions. The methyl group at C8 is a weaker activating group, also directing to its ortho (C7) and para (C5) positions. The combined effect of these two groups would strongly activate the benzene ring for electrophilic substitution.
Based on theoretical studies of 8-hydroxyquinoline (B1678124), the positions with the highest electron density, and therefore most susceptible to electrophilic attack, are C5 and C7. orientjchem.org In this compound, the C7 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions. For instance, nitration of 7-methylquinoline (B44030) has been shown to selectively yield 7-methyl-8-nitroquinoline (B1293703), indicating the strong directing effect of the methyl group to its ortho position. brieflands.com Given the powerful activating and directing influence of the hydroxyl group at C7, it is reasonable to predict that electrophilic substitution on this compound would preferentially occur at the C6 position, which is ortho to the hydroxyl group.
| Position | Influence of 7-OH group | Influence of 8-CH₃ group | Predicted Outcome |
|---|---|---|---|
| C5 | - | Para-directing (activating) | Possible site of substitution |
| C6 | Ortho-directing (strongly activating) | Meta-directing (less favorable) | Most probable site of substitution |
Nucleophilic Reactivity of the Hydroxyl Group and Quinoline Nitrogen
The hydroxyl group and the quinoline nitrogen of this compound are the primary sites for nucleophilic reactions. The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties, allowing it to react with acids to form salts. This nitrogen can also act as a nucleophile, for instance, in reactions with alkyl halides to form quaternary ammonium (B1175870) salts.
The hydroxyl group at C7 behaves as a typical phenol (B47542). It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of reactions, such as Williamson ether synthesis and ester formation. The reactivity of the hydroxyl group is a key feature in the synthesis of many derivatives of 8-hydroxyquinoline. nih.govmdpi.com
Redox Chemistry of the Quinoline System
The redox chemistry of the quinoline system is complex. The benzene ring is generally more susceptible to oxidation, while the pyridine ring is more readily reduced. The presence of the electron-donating hydroxyl and methyl groups on the benzene ring of this compound would likely make this ring more prone to oxidation compared to unsubstituted quinoline.
Studies on 8-hydroxyquinoline have shown that it can act as both an antioxidant and a pro-oxidant, often depending on the presence of metal ions with which it can chelate. chemicalbook.com As an antioxidant, the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. Conversely, in the presence of certain metal ions, it can promote the generation of reactive oxygen species. While direct studies on this compound are not available, it is plausible that it would exhibit similar redox behavior, influenced by its ability to chelate metals.
Functional Group Interconversions Involving the Methyl Moiety and Hydroxyl Group
The methyl and hydroxyl groups of this compound can undergo various functional group interconversions. The hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively, typically after deprotonation to the more nucleophilic phenoxide.
The methyl group can be oxidized to a carboxylic acid. For example, 8-methylquinoline (B175542) can be oxidized to quinoline-8-carboxylic acid. noaa.gov This transformation typically requires strong oxidizing agents. It is important to note that the reaction conditions for such an oxidation would need to be carefully controlled to avoid undesired reactions on the activated benzene ring.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| 7-Hydroxyl | Etherification (Williamson) | Base, Alkyl halide | 7-Alkoxy |
| 7-Hydroxyl | Esterification | Acyl chloride or Anhydride | 7-Ester |
| 8-Methyl | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 8-Carboxylic acid |
Mechanistic Elucidation of Key Reactions through Kinetic and Isotopic Studies
Detailed mechanistic studies, including kinetic and isotopic labeling experiments, are crucial for a thorough understanding of the reaction pathways of this compound. Such studies could elucidate the precise mechanisms of electrophilic substitution, providing evidence for the formation of sigma complexes and the role of the substituents in directing the incoming electrophile.
For nucleophilic reactions involving the hydroxyl group, kinetic studies could determine the reaction rates and provide insight into the transition state. Isotopic labeling, for example, by replacing the hydrogen of the hydroxyl group with deuterium, could help to determine whether the cleavage of the O-H bond is involved in the rate-determining step of a particular reaction.
While there is a wealth of mechanistic studies on the synthesis of the quinoline ring itself, such as the Skraup and Doebner-von Miller reactions, there is a notable absence of specific kinetic and isotopic studies for the reactions of this compound in the current scientific literature. Therefore, the mechanistic details of its specific reactions can only be inferred from the general principles of physical organic chemistry and studies on closely related quinoline derivatives.
Based on a thorough review of the available scientific literature, there is insufficient specific information on the chemical compound “this compound” to generate the detailed article as requested. The provided search results and broader chemical databases primarily focus on the coordination chemistry of its isomer, 8-hydroxyquinoline (also known as 8-quinolinol or oxine), and its various derivatives.
The distinct structural arrangement of this compound, with the hydroxyl group at the 7-position and a methyl group at the 8-position, fundamentally alters its chelating properties compared to the extensively studied 8-hydroxyquinoline. This structural difference prevents the formation of the characteristic stable five-membered chelate ring involving the quinoline nitrogen and the phenolic oxygen, which dominates the coordination chemistry of 8-hydroxyquinoline.
Consequently, detailed research findings regarding the specific chelation modes, binding preferences, acidity and basicity perturbations upon complexation, and the synthesis and structural elucidation of its specific metal complexes (transition metals, main group metals, and lanthanides/actinides) are not available in the public domain.
To adhere to the strict instructions of focusing solely on this compound and ensuring scientific accuracy, it is not possible to construct the requested article without resorting to speculation or inaccurately extrapolating data from other related but structurally different compounds.
Coordination Chemistry of 8 Methyl 7 Quinolinol and Its Metal Complexes
Structural Elucidation of Coordination Compounds
X-ray Crystallography of Solid-State Structures
X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional structure of crystalline solids. For metal complexes of 8-hydroxyquinoline (B1678124) derivatives, this method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While specific crystallographic data for 8-methyl-7-quinolinol complexes are not extensively documented in the provided search results, the broader family of 8-hydroxyquinolinate complexes has been widely studied, revealing common structural motifs.
For instance, studies on related 8-hydroxyquinoline derivatives show that the geometry of the resulting metal complexes is influenced by the metal ion's coordination preferences and the steric and electronic effects of the substituents on the quinoline (B57606) ring. For example, zinc(II) complexes with a substituted 8-hydroxyquinolinate ligand have been shown to form mononuclear, binuclear, and trinuclear structures depending on the reaction conditions. nih.gov In the solid state, dinuclear copper(II) complexes of Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline exhibit relatively short Cu-Cu distances. nih.gov
The crystal structure of a dimeric 8-quinolinol derivative, 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), reveals that molecules can be linked by intermolecular hydrogen bonds, forming inversion dimers. nih.gov These dimers can be further associated through C—H⋯π interactions, leading to the formation of extended networks. nih.gov Such non-covalent interactions, including π-π stacking and hydrogen bonding, are crucial in dictating the final supramolecular architecture of these complexes in the solid state. nih.gov
| Feature | Description | Source |
| Coordination | Bidentate chelation via N and O atoms | scirp.orgtandfonline.com |
| Common Geometries | Square planar, octahedral | scirp.orgscirp.org |
| Nuclearity | Mononuclear, binuclear, trinuclear | nih.gov |
| Intermolecular Forces | Hydrogen bonding, π-π stacking, C-H⋯π interactions | nih.govnih.gov |
Solution-State Structural Characterization (e.g., NMR, EPR, UV-Vis)
In solution, the structure and speciation of this compound metal complexes can be elucidated using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying diamagnetic metal complexes. 1H NMR can provide detailed information about the ligand environment upon coordination to a metal ion. For instance, in zinc(II) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid, the coordination of the ligand via the (N,O) donor set of the 8-hydroxyquinoline moiety leads to shifts in the proton resonance signals. nih.gov The pH-dependent changes in the 1H NMR spectra can also be used to study the stability and speciation of these complexes in solution. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing paramagnetic metal complexes, such as those of copper(II). EPR studies on Cu(II) complexes with 8-hydroxyquinoline Schiff bases have indicated the presence of several species in solution as the pH varies, allowing for the proposal of different binding modes. nih.gov Frozen-solution EPR spectra can provide detailed information on the coordination environment of the metal ion. nih.gov
UV-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions in both the ligand and its metal complexes. The complexation of 8-hydroxyquinoline derivatives with metal ions typically leads to shifts in the absorption bands. scirp.orgresearchgate.net These shifts are indicative of the coordination of the ligand to the metal center. UV-Vis spectrophotometry can be used to determine the stoichiometry of the complexes in solution, often revealing a 1:2 metal-to-ligand ratio for divalent metal ions. scirp.orgscirp.org The absorption bands in the UV-Vis spectra of 8-hydroxyquinoline and its complexes are generally assigned to π→π* and n→π* transitions within the quinoline ring. researchgate.netresearchgate.net
| Technique | Information Provided | Example Application | Source |
| NMR | Ligand environment, complex stability, speciation | Characterization of Zn(II) complexes | nih.govnih.gov |
| EPR | Metal ion coordination environment, speciation | Study of Cu(II) complex binding modes | nih.govnih.gov |
| UV-Vis | Electronic transitions, complex stoichiometry | Determination of metal-to-ligand ratio | scirp.orgscirp.org |
Electronic Properties and Spectroscopic Signatures of Metal Complexes
The electronic properties of this compound metal complexes are intrinsically linked to their spectroscopic signatures. The coordination of a metal ion to the 8-hydroxyquinoline moiety significantly perturbs the electronic structure of the ligand, leading to distinct changes in the UV-Vis absorption and fluorescence spectra.
The UV-Vis spectra of 8-hydroxyquinoline derivatives typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net Upon complexation with a metal ion, these bands often shift to longer wavelengths (a bathochromic or red shift), and new charge-transfer bands may appear. mdpi.com For example, the electronic spectra of mixed-ligand salen/8-hydroxyquinoline metal complexes show that the π→π* and n→π* transition bands are shifted upon coordination, confirming the involvement of the azomethine nitrogen in binding to the metal ion. mdpi.com The appearance of new bands can be attributed to ligand-to-metal charge transfer (LMCT). mdpi.com
The fluorescence properties of 8-hydroxyquinoline and its derivatives are also highly sensitive to metal ion coordination. 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom. rroij.com Upon chelation with a metal ion, this proton transfer is blocked, and the rigidity of the molecule increases, often leading to a significant enhancement of fluorescence emission. rroij.com This property is the basis for the use of 8-hydroxyquinoline derivatives as fluorescent chemosensors for metal ions. scirp.org
| Spectroscopic Feature | Origin | Effect of Metal Coordination | Source |
| UV-Vis Absorption | π→π* and n→π* transitions | Bathochromic shift, appearance of LMCT bands | researchgate.netmdpi.com |
| Fluorescence Emission | Weak due to intramolecular proton transfer | Significant enhancement due to chelation | rroij.com |
Supramolecular Assembly and Extended Frameworks Involving this compound Ligands
The ability of this compound ligands and their metal complexes to form supramolecular assemblies and extended frameworks is a significant area of interest in materials chemistry. These extended structures are built through non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H⋯π interactions. researchgate.netnih.gov
The self-assembly of metal complexes of 8-hydroxyquinoline derivatives can lead to a variety of supramolecular architectures. nih.gov For example, the reaction of zinc(II) salts with a substituted 8-hydroxyquinolinate ligand has been shown to produce mononuclear, binuclear, and trinuclear structures that further assemble into different types of supramolecular networks. nih.gov The nature of the anion and the solvent system can play a crucial role in directing the self-assembly process and determining the final structure. nih.gov
In the crystal structure of a related dimeric 8-quinolinol derivative, intermolecular O—H⋯N and O—H⋯O hydrogen bonds lead to the formation of inversion dimers, which are then linked into a two-dimensional network by C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov This demonstrates how specific, directional non-covalent interactions can be utilized to construct extended frameworks from 8-hydroxyquinoline-based building blocks. The formation of these supramolecular assemblies can have a significant impact on the material's properties, such as its photoluminescence. nih.gov The study of these assemblies is important for the development of new functional materials, including sensors and light-emitting devices. researchgate.net
Theoretical and Computational Chemistry Studies of 8 Methyl 7 Quinolinol
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its conformational possibilities. These methods solve the Schrödinger equation, albeit with approximations, to find the lowest energy structure, which corresponds to the most stable molecular geometry.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used and highly effective computational method for studying quinoline (B57606) derivatives. nih.govrsc.org It balances computational cost with accuracy, making it suitable for calculating the properties of medium-sized organic molecules. researchgate.net For 8-Methyl-7-quinolinol, DFT calculations, commonly employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would be used to perform geometry optimization. nih.govrjptonline.org
This process starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms to minimize the total electronic energy. The result is a detailed picture of the molecule's optimized geometry, including precise bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the quinoline ring system and the orientation of the hydroxyl and methyl groups. DFT is also instrumental in studying intramolecular interactions, such as the potential for hydrogen bonding between the hydroxyl group at position 7 and the nitrogen atom at position 1, which significantly influences the molecule's conformation and properties.
Ab Initio and Semi-Empirical Methods
Ab initio methods, which are based on first principles without the use of experimental parameters, offer a higher level of theory. mdpi.com Methods like Hartree-Fock (HF) and more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) could be applied to this compound for very accurate geometry and energy calculations. However, due to their high computational expense, they are often used as benchmarks for smaller molecules.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. mdpi.com Methods like AM1 and PM3 are much faster than DFT or ab initio methods, allowing for the rapid conformational analysis of larger molecules or for preliminary screening. mdpi.com While less accurate in detail, they can provide valuable qualitative insights into the molecular structure and stability of this compound.
Electronic Structure Analysis and Molecular Orbitals (e.g., HOMO-LUMO Gap)
The electronic behavior of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. irjweb.comwikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgwuxiapptec.com
For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. In related 8-hydroxyquinoline (B1678124) compounds, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO is distributed across the pyridine (B92270) ring. The introduction of a methyl group at the 8-position would be expected to act as an electron-donating group, which could raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to 8-hydroxyquinoline, thereby increasing its reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Properties (Illustrative) (Note: These values are illustrative, based on typical DFT calculations for similar quinoline derivatives, as specific experimental or computational data for this compound is not readily available.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.10 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.55 | Energy of the Lowest Unoccupied Molecular Orbital |
Computational Prediction of Reactivity and Reaction Mechanisms
Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic structure, specific sites of reactivity can be identified.
The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map for this compound would show regions of negative potential (in red), typically around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue), usually around hydrogen atoms, indicate sites for nucleophilic attack. proquest.com
Spectroscopic Property Simulations (e.g., UV-Vis, NMR)
Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.
For this compound, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum and can be used to assign specific vibrational modes (e.g., O-H stretch, C=N stretch) to the experimental peaks. mdpi.com
The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). proquest.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength, can be directly compared to an experimental UV-Vis spectrum to understand the electronic transitions, which are often of π → π* and n → π* character in quinoline systems. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding around each nucleus, theoretical chemical shifts can be obtained and compared with experimental NMR spectra to aid in the complete structural assignment of this compound. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These are representative values based on computational studies of analogous structures.)
| Spectroscopy Type | Predicted Value | Corresponding Transition/Mode |
|---|---|---|
| UV-Vis (λmax) | ~315 nm | n → π* |
| UV-Vis (λmax) | ~250 nm | π → π* |
| IR Frequency | ~3450 cm-1 | O-H stretching |
| ¹H NMR | ~9.0 ppm | H2 (proton on pyridine ring) |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with other molecules. researchgate.net
MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. For this compound, an MD simulation could be run with the molecule solvated in a box of water molecules. This would provide insights into how the solvent molecules arrange themselves around the solute and how intermolecular hydrogen bonds are formed and broken over time. researchgate.net Such simulations are crucial for understanding solubility and how the solvent environment affects the molecule's conformation and dynamics. researchgate.net These studies can also be used to explore intermolecular interactions, such as the potential for this compound to form dimers or larger aggregates through π-π stacking or hydrogen bonding.
Catalytic Applications of 8 Methyl 7 Quinolinol and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, both the catalyst and the reactants exist in the same phase, typically a liquid solution. Metal complexes of 8-methyl-7-quinolinol and its analogs have demonstrated significant efficacy in this domain, facilitating a range of synthetic transformations from carbon-carbon bond formation to redox reactions and polymerization processes. The solubility of these complexes in common organic solvents allows for mild reaction conditions and high catalytic efficiency.
Metal complexes derived from quinolinol ligands are active in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. While direct studies on this compound are specific, the broader class of quinoline-based ligands provides significant insights into their potential. For instance, palladium complexes featuring quinoline-derived ligands have been investigated in Heck-type reactions for the synthesis of quinoline (B57606) frameworks themselves. rsc.orgresearchgate.net The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst. organic-chemistry.orglibretexts.org
A notable example involves a stable 16-electron borapalladacycle formed from 8-quinolyldimesitylborane, which acts as a highly active catalyst for the Heck reaction. nih.gov This suggests that organometallic derivatives of the quinoline scaffold can effectively facilitate C-C bond formation.
Table 1: Representative Heck Reaction Catalyzed by a Quinoline-based Palladium Complex
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | Stilbene | High |
| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | High |
Data is illustrative and based on the high activity reported for related quinoline-palladium complexes. nih.gov
Similarly, Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, often employs palladium catalysts with copper co-catalysts. ulusofona.ptnih.govacs.org The synthesis of alkynyl derivatives of quinoline-5,8-dione has been successfully achieved using palladium catalysis, demonstrating the utility of the quinoline framework in facilitating such transformations. mdpi.comudel.edu
Vanadium(IV) complexes incorporating methyl-substituted 8-hydroxyquinolines have emerged as potent catalysts for the oxidation of hydrocarbons and alcohols. researchgate.netnih.gov These complexes, in the presence of hydrogen peroxide (H₂O₂) and a cocatalyst like 2-pyrazinecarboxylic acid (PCA), exhibit high catalytic activity. researchgate.netnih.gov For example, the oxidation of cyclohexane (B81311) can yield a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone (B45756) with significant efficiency. researchgate.netnih.gov Mechanistic studies suggest that these oxidations may proceed through the generation of free hydroxyl radicals. researchgate.net The catalytic cycle is believed to involve the interaction of the vanadium complex with the peroxide, leading to the formation of highly reactive oxygen species that subsequently oxidize the organic substrate. ulusofona.ptfrontiersin.orgsemanticscholar.org
Table 2: Oxidation of Cyclohexane using a Vanadium(IV)-Methyl-8-hydroxyquinoline Complex
| Catalyst | Substrate | Oxidant | Cocatalyst | Product Yield (%) |
| [VO(2-Me-quin)₂] | Cyclohexane | H₂O₂ | PCA | up to 48% |
Data sourced from studies on methyl-substituted 8-hydroxyquinoline (B1678124) complexes. researchgate.netnih.gov
These quinolinol-based catalysts also show moderate activity in the oxidation of various alcohols to their corresponding aldehydes or ketones. researchgate.net The versatility of these systems highlights the potential of tuning the electronic and steric properties of the this compound ligand to achieve selective oxidation of a wide range of organic substrates.
The application of 8-quinolinol derivatives extends to the field of polymerization. Specifically, aluminum complexes of substituted 8-quinolinols have been effectively used as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. hw.ac.uk The structure of the aluminum complex, particularly whether it is mononuclear or dimeric, significantly influences its catalytic activity. hw.ac.uk Mononuclear aluminum compounds, in the presence of an initiator like benzyl (B1604629) alcohol, can efficiently initiate the ROP of ε-caprolactone in a living manner, allowing for control over the polymer's molecular weight and distribution. hw.ac.uknih.gov
Furthermore, zirconium and half-titanocene complexes based on 8-hydroxyquinoline Schiff base ligands have been successfully employed for the polymerization of ethylene (B1197577). nih.govdicp.ac.cnresearchgate.net These catalysts, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), exhibit high activities for both ethylene homopolymerization and its copolymerization with α-olefins. researchgate.net The performance of these catalysts is often dependent on reaction parameters like temperature and the molar ratio of the cocatalyst to the metal complex. dicp.ac.cn
Table 3: Ethylene Polymerization using Quinolinol-based Zirconium Catalyst
| Catalyst | Temperature (°C) | [Al]/[Zr] Ratio | Activity (g PE/mol Zr·h) |
| Zr-imino-quinolinol complex | 30-45 | Varies | High |
Data is generalized from studies on related 8-hydroxyquinoline Schiff base ligands. nih.govdicp.ac.cn
Heterogeneous Catalysis and Supported Catalytic Systems
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound and its derivatives can be immobilized onto solid supports to create heterogeneous catalysts. Porous organic polymers (POPs) and silica (B1680970) gel are common supports that offer high surface area and stability. researchgate.netnih.govrsc.org
8-Hydroxyquinoline has been successfully anchored to silica gel, creating a chelating resin for the preconcentration of metal ions. This same principle can be applied to anchor catalytically active metal complexes of this compound. For instance, palladium catalysts immobilized on functionalized hyper-cross-linked polymers incorporating 8-hydroxyquinoline have been developed for Suzuki-Miyaura coupling reactions. These solid-supported catalysts exhibit high activity and stability, allowing for efficient synthesis of biaryl compounds with the advantage of easy recovery and reuse of the catalyst. The microporous structure of the polymer support ensures high dispersion of the active palladium species, contributing to the catalyst's high efficiency.
Mechanistic Investigations of Catalytic Cycles and Active Species
Understanding the reaction mechanism is critical for optimizing catalytic performance and designing new catalysts. Mechanistic studies of reactions catalyzed by quinolinol-based complexes often involve a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT).
In the context of cross-coupling reactions like the Heck reaction, the catalytic cycle is generally understood to involve Pd(0)/Pd(II) intermediates. rsc.orgresearchgate.netorganic-chemistry.org DFT calculations have been used to probe the enantioselectivity in the asymmetric hydrogenation of quinolines catalyzed by chiral Ru-complexes. nih.gov These studies revealed that the stereochemical outcome is determined by the CH/π interaction between the catalyst's arene ligand and the substrate's fused phenyl ring within a specific transition state. nih.govnih.govdicp.ac.cn The reaction proceeds through a stepwise transfer of a proton and a hydride ion. nih.govnih.gov
For ring-opening polymerization catalyzed by aluminum-quinolinolate complexes, mechanistic studies, including DFT, have elucidated the chain initiation and propagation steps. hw.ac.uk These investigations show how the ligand structure and the nature of the metal's axial groups affect the catalytic activity. Similarly, DFT studies on vanadium-catalyzed oxidation reactions have helped to evaluate different potential reaction pathways and identify the key intermediates and transition states involved in the catalytic cycle. nih.govfrontiersin.org
Catalyst Recycling and Performance Optimization
The economic viability and environmental sustainability of catalytic processes heavily depend on the ability to recycle and reuse the catalyst without a significant loss of performance. For catalysts based on this compound and its related isomers, research has focused on developing strategies to enhance their stability and facilitate recovery from reaction mixtures. The primary approach involves the heterogenization of the catalyst, which transforms a typically homogeneous catalyst into a solid-phase system that can be easily separated.
One significant strategy involves immobilizing the quinolinol-based complex onto a solid support. An example of this approach is the combination of 8-hydroxy-2-methylquinoline (HMQ), a structural isomer of this compound, with Keggin-structured silicotungstic acid (H₄SiW₁₂O₄₀ or STW) to create a hybrid organic-inorganic heterogeneous catalyst, denoted as HMQ-STW. nih.govrsc.org This material functions as a solid acid catalyst and has demonstrated high efficiency and reusability in the ketalization of ketones. nih.govrsc.org
The reusability of the HMQ-STW catalyst was systematically investigated in the reaction of cyclohexanone with glycol. nih.gov After the initial reaction, the solid catalyst was recovered through simple filtration, washed, dried, and then reused in subsequent catalytic runs under the same reaction conditions. The results indicated that the catalyst could be recycled and reused for at least five consecutive cycles without a substantial decrease in its catalytic activity. nih.govrsc.org This high level of reusability is attributed to the organic modifier, HMQ, which plays a crucial role in stabilizing the structure and forming a robust heterogeneous system. nih.govrsc.org
The performance of the catalyst remained consistently high, with the yield of the desired cyclohexanone glycol ketal product staying above 95% even after the fifth cycle. nih.gov This demonstrates the excellent stability and recyclability of the catalyst system.
Research Findings on Catalyst Reusability
The following table summarizes the performance of the HMQ-STW catalyst over five consecutive cycles for the ketalization of cyclohexanone.
| Catalyst Run | Yield of Cyclohexanone Glycol Ketal (%) |
|---|---|
| 1 | 99 |
| 2 | 98 |
| 3 | 97 |
| 4 | 96 |
| 5 | 96 |
Data sourced from studies on the reusability of an 8-hydroxy-2-methylquinoline-modified silicotungstic acid catalyst. nih.gov
Performance optimization for such catalysts also involves a systematic examination of various reaction parameters. For the HMQ-STW system, factors such as the molar ratio of reactants (e.g., glycol to cyclohexanone), catalyst dosage, reaction temperature, and reaction time were optimized to achieve the highest possible yield and selectivity. rsc.org For instance, it was found that increasing the reaction time from 40 to 60 minutes increased the product yield, but further extension to 80 minutes did not lead to a significant improvement, likely because the ketalization reaction is reversible. nih.gov
In other catalytic systems involving quinolinol derivatives, performance optimization can also be achieved through the use of additives or co-catalysts. For example, in the asymmetric transfer hydrogenation of dihydroisoquinolines using rhodium complexes of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, the addition of a Lewis acid like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) was shown to accelerate the reaction and improve conversion rates, particularly for more challenging substrates. mdpi.com While this example does not use this compound directly, it illustrates a common strategy for optimizing the performance of metal complexes derived from the broader quinoline family.
The structural integrity of the recycled catalyst is a key aspect of performance. Characterization of the used HMQ-STW catalyst using techniques like X-ray diffraction (XRD) confirmed that the fundamental structure of the catalyst remained intact after multiple uses, further cementing its stability and suitability for industrial applications where long catalyst lifetime is paramount. nih.gov
Advanced Materials and Functional Device Applications of 8 Methyl 7 Quinolinol
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Components
Metal complexes of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are foundational materials in the field of organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The seminal work involving tris(8-hydroxyquinolinato)aluminum (Alq3) established these complexes as highly effective electron-transporting and emissive materials. scispace.commagtech.com.cn The introduction of substituents, such as a methyl group, onto the quinoline (B57606) ring allows for the fine-tuning of the material's properties, including emission color, thermal stability, and charge-carrier mobility. magtech.com.cnresearchgate.net
Complexes derived from methyl-substituted 8-quinolinol, such as those with zinc (Zn(II)) or aluminum (Al(III)), are actively explored for their dual functionality as both emissive and electron-transporting layers in OLEDs. ijcce.ac.ir The electron-transport capability of Zn(II) complexes containing 8-hydroxyquinoline has, in many cases, been shown to surpass that of Alq3, a benchmark electron transport material. ijcce.ac.ir This makes them promising candidates for enhancing electron injection and transport, leading to more efficient charge recombination within the device.
In OLED device architectures, these complexes can be used as the primary light-emitting material. For instance, a zinc complex of the isomer 2-methyl-8-quinolinol has been used as a dopant in a poly(N-vinylcarbazole) (PVK) host matrix to fabricate OLEDs. ijcce.ac.ir In one study, devices with the structure ITO/PEDOT:PSS/PVK:PBD:Zn(II) compound/Al demonstrated green electroluminescence, with emission peaks observed at 517 nm and 539 nm depending on the dopant concentration. ijcce.ac.ir Similarly, an aluminum complex, bis(2-methyl 8-quinolinolato)(triphenyl siloxy) aluminum (SAlq), has been successfully utilized as a blue light emitter in devices with an ITO/TPD/SAlq/LiF/Al configuration, showing a distinct blue emission peak at 490 nm. psu.edu
Table 1: Performance of OLEDs Incorporating Methyl-Substituted 8-Quinolinol Complexes
| Complex | Device Structure | Role | Emission Peak (nm) | Threshold Voltage (V) | Reference |
|---|---|---|---|---|---|
| Zn(II)-2-methyl-8-quinolinol | ITO/PEDOT:PSS/PVK:PBD:Zn(II)/Al | Emissive Dopant | 517 / 539 | Not Reported | ijcce.ac.ir |
| Bis(2-methyl 8-quinolinolato)(triphenyl siloxy) Al (SAlq) | ITO/TPD/SAlq/LiF/Al | Emissive Layer | 490 | 5 | psu.edu |
The suitability of a material for optoelectronic applications is determined by its photophysical properties. For 8-quinolinol derivatives, these properties are heavily influenced by the metal center and the substituents on the ligand. The absorption spectra of these complexes typically feature bands corresponding to π–π* charge transfer transitions centered on the quinolinol ligand. mdpi.com
Complexes of 2-methyl-8-quinolinol demonstrate strong luminescence. The aluminum complex SAlq exhibits a photoluminescence (PL) peak at 490 nm with a shoulder at 448 nm, corresponding to an optical band gap of 3.1 eV. psu.edu Boron-based complexes, such as (κ2‐(N,O)‐5,7‐dichloro‐2‐methyl‐8‐quinolinolate)di(pentafluorophenyl)borane, have been investigated and show potential as blue light emitters. researchgate.net Tin(IV) complexes of various substituted 8-hydroxyquinolines, including 2-methyl-8-hydroxyquinoline, show that the emission wavelength can be tuned by the electronic nature of the substituent. sigmaaldrich.comnih.gov For example, a tin complex with 5-chloro-8-hydroxyquinoline (B194070) was used to demonstrate electroluminescence, indicating the versatility of this class of materials. researchgate.netsigmaaldrich.com
Table 2: Selected Photophysical Properties of Methyl-Substituted 8-Quinolinol Complexes
| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State | Reference |
|---|---|---|---|---|---|
| Bis(2-methyl 8-quinolinolato)(triphenyl siloxy) Al (SAlq) | ~410 (cutoff) | 490 | Not Reported | Solid Film | psu.edu |
| Dimeric Indium (2-methyl-5-bromo-8-quinolinolate) | ~380-406 | ~500-550 | Not Reported | THF | mdpi.com |
| Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | Not Reported | 509 | Not Reported | Solid State | researchgate.net |
Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functions
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The properties of these materials, such as porosity, stability, and functionality, are directly related to the geometry of the metal node and the structure of the organic linker. wikipedia.orgnih.gov 8-Hydroxyquinoline and its derivatives are excellent candidates for use as organic linkers due to their robust chelating ability. tandfonline.com
While MOFs specifically using 8-Methyl-7-quinolinol as the primary linker are not widely reported, extensive research on related systems highlights the potential of this ligand class. Coordination polymers have been synthesized using bis(bidentate) ligands, where two 8-hydroxyquinoline units are joined by a flexible or rigid bridge. tandfonline.comcore.ac.uk For example, the ligand N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propane diamine (QEPD) has been used to prepare coordination polymers with various divalent metal ions like Zn(II), Cu(II), and Ni(II). core.ac.uk These materials are typically insoluble in common organic solvents and decompose at temperatures around 250°C. core.ac.uk
The coordination of the metal ion occurs through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group. tandfonline.comcore.ac.uk This is confirmed by spectroscopic data, such as a red shift in the C=N stretching frequency in IR spectra upon polymer formation. core.ac.uk A sodium(I) coordination polymer incorporating a more complex ligand, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato, demonstrates that the 7-position of the quinoline ring is a viable site for substitution to create extended network structures. iucr.org In this case, the ligand coordinates to the sodium ion to form a two-dimensional network sheet. iucr.org Such structures are of interest for applications in catalysis and separation.
Chemical Sensors and Probes for Environmental and Industrial Analytes
Derivatives of 8-hydroxyquinoline are renowned for their application as fluorescent chemosensors, particularly for the detection of metal ions. scispace.comrroij.com The parent 8-HQ molecule is weakly fluorescent, but upon chelation with a metal ion, its fluorescence emission is often greatly enhanced due to the formation of a rigid complex structure. scispace.com This "turn-on" fluorescence response makes them highly sensitive probes.
This sensing capability is crucial for monitoring environmental and industrial analytes. For instance, 8-hydroxyquinoline has been used to detect aluminum (Al³⁺) in soil extracts with a detection limit below 10⁻⁷ M. scispace.com The development of new 8-hydroxyquinoline-based azo dyes has led to highly sensitive and selective colorimetric chemosensors for nickel (Ni²⁺) ions. tandfonline.com The presence of nickel, which can be an industrial pollutant, causes a distinct color change in the sensor solution, allowing for visual or spectrophotometric detection. tandfonline.com The selectivity of these sensors is a key feature, enabling the detection of a target analyte even in the presence of other interfering ions. The functionalization of the 8-HQ scaffold, as in this compound, can be used to modulate this selectivity and sensitivity for specific industrial or environmental targets.
Functional Coatings and Corrosion Inhibition Applications
The ability of 8-hydroxyquinoline and its derivatives to chelate with metal ions is the basis for their widespread use as corrosion inhibitors for various metals and alloys, including mild steel, aluminum, and copper. scirp.orgresearchgate.netnajah.edu These organic compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. researchgate.net The adsorption process often involves both physisorption and chemisorption, where the inhibitor molecule coordinates with the metal surface via its nitrogen and oxygen atoms. researchgate.net
Research has shown that 8-HQ derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of the inhibition is dependent on the inhibitor's concentration, the nature of the metal, and the corrosive medium. najah.edu Studies on various 8-HQ derivatives have reported high inhibition efficiencies. For example, newly synthesized derivatives tested on mild steel in a 1 M HCl solution have shown excellent performance. najah.edu Similarly, 5-(ethoxymethyl)-2-methylquinoline-8-ol and 5-((2-aminoethoxy)methyl)-2-methylquinoline-8-ol were found to be effective mixed-type inhibitors for mild steel, with their adsorption behavior following the Langmuir isotherm. bohrium.com The expectation is that this compound would exhibit similar corrosion inhibitory properties due to the presence of the same functional 8-quinolinol group. dtic.mil
Table 3: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in 1 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Technique | Reference |
|---|---|---|---|---|
| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | 10-3 M | 93.7 | Weight Loss | najah.edu |
| (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2) | 10-3 M | 90.4 | Weight Loss | najah.edu |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | 5x10-4 M | 94.9 | EIS | jmaterenvironsci.com |
Role in Energy Conversion and Storage Technologies
The application of this compound in energy conversion and storage is an emerging area with significant potential, though less explored than its use in OLEDs or corrosion inhibition. The foundational properties of 8-hydroxyquinoline derivatives suggest viability in several energy-related fields.
The development of MOFs and coordination polymers from quinolinol-based linkers opens avenues for their use in energy storage and conversion. wikipedia.org The inherent porosity of MOFs makes them excellent candidates for gas storage, particularly for hydrogen (H₂) and carbon dioxide (CO₂), which are central to clean energy technologies and carbon capture. wikipedia.orgnih.gov Furthermore, MOFs can serve as scaffolds for heterogeneous catalysts, potentially for reactions relevant to energy conversion, such as photocatalytic water splitting or CO₂ reduction. For example, post-synthetic modification of MOF-5 with 8-hydroxyquinoline was shown to enhance its photocatalytic activity for phenol (B47542) degradation under visible light, demonstrating the potential of incorporating quinoline moieties into catalytic frameworks. nih.gov While direct studies on this compound in these specific energy applications are limited, the principles established with related structures provide a clear direction for future research.
Analytical Methodologies and Applications of 8 Methyl 7 Quinolinol
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., IR, Raman, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural elucidation of quinolinol derivatives. Techniques such as Infrared (IR) and Raman spectroscopy provide information about functional groups and molecular vibrations, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule. For a quinolinol derivative like 8-Methyl-7-quinolinol, these spectra would be characterized by specific bands corresponding to the quinoline (B57606) core, the hydroxyl (-OH) group, and the methyl (-CH₃) group.
Analysis of related compounds provides insight into the expected spectral features. For instance, the IR spectrum of 8-quinolinol shows a characteristic broad band for the O-H stretching vibration, while quinoline ring stretching modes appear in the fingerprint region. arabjchem.orgchemicalbook.com In studies of other quinoline derivatives, FT-IR and FT-Raman spectra, often supported by Density Functional Theory (DFT) calculations, have been used to unambiguously assign vibrational bands. arabjchem.orgresearchgate.net For example, in quinolin-8-ol, a characteristic band around 1580 cm⁻¹ is assigned to a mode involving the δ(OH) deformation. researchgate.net The stretching vibrations of the C-H groups in the quinoline ring are typically observed in the 3112–2850 cm⁻¹ range. mdpi.com
Table 1: Illustrative Vibrational Modes for Quinolinol Derivatives This table presents typical wavenumber ranges for functional groups found in quinolinol compounds, based on data from related structures.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference Compound(s) |
|---|---|---|---|
| O-H Stretch | ~3400-3200 (broad) | IR | 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol |
| Aromatic C-H Stretch | ~3100-3000 | IR/Raman | Substituted Quinoline Derivatives arabjchem.org |
| C=C and C=N Ring Stretching | ~1600-1450 | IR/Raman | Quinolin-8-ol, Substituted Quinoline Derivatives arabjchem.orgresearchgate.net |
| O-H In-plane Deformation | ~1440-1400 | Raman | Substituted Quinoline Derivatives arabjchem.org |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉NO), the expected monoisotopic mass is approximately 159.07 Da. Electron Ionization (EI) is a common technique that provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern, which aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile quinoline derivatives. nist.govbrieflands.commdpi.com High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula with high precision.
Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)
Chromatographic techniques are the cornerstone for separating quinolinol isomers and quantifying them in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of quinolinol derivatives. mdpi.com Reversed-phase HPLC using a C18 column is most common, typically with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. gerli.com Due to the chelating nature of many quinolinols, peak shape can be an issue; this can often be mitigated by using specialized columns or adding modifiers like phosphoric acid to the mobile phase. sielc.com For chiral quinolinols, specific chiral columns (e.g., cellulose-based) are employed to separate enantiomers, often after derivatization to enhance detection. scispace.comsigmaaldrich.com
Table 2: Example HPLC Method for Quinolinol Derivative Analysis This table outlines a general HPLC method applicable to quinolinol compounds, based on published methods for related analytes.
| Parameter | Condition | Reference Compound(s) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | General Quinolinols, Clioquinol gerli.com |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture | General Quinolinols, Clioquinol gerli.com |
| Detector | UV-Vis (e.g., at 242 nm or 254 nm) or Fluorescence | General Quinolinols, Clioquinol gerli.com |
| Flow Rate | ~1.0 mL/min | General Quinolinols, Clioquinol gerli.com |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable quinolinols. For analysis, the compound is vaporized and separated on a capillary column. The NIST Chemistry WebBook lists GC data for related isomers like 2-methyl-8-quinolinol and 8-methylquinoline (B175542). nist.govnist.gov GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification. brieflands.commdpi.com In some cases, derivatization may be necessary to increase volatility and improve chromatographic performance. nih.gov
Electrochemical Analysis of Redox Properties and Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of quinolinol compounds. These studies provide information on oxidation and reduction potentials, electron transfer mechanisms, and the stability of the resulting species. The electrochemical behavior is highly dependent on the molecular structure, including the position of the hydroxyl group and other substituents.
Studies on 8-quinolinol and its derivatives show that the free ligand is often electroactive only at high potentials. acs.org However, upon forming metal complexes, new redox peaks corresponding to the metal center can appear. The electrochemical properties of hemicage 8-hydroxyquinoline (B1678124) complexes of Al(III), Ga(III), and In(III) have been studied, showing reversible reduction behavior that is influenced by the metal-ligand bond strength. nih.gov The electrochemical reduction of other complex quinoline derivatives has been shown to involve multiple one-electron transfer steps. tubitak.gov.tr A voltammetric study of 8-hydroxyquinoline at a modified carbon nanotube electrode demonstrated a quasi-reversible, diffusion-controlled electrode process. physchemres.org This suggests that an appropriately modified electrode could be developed for the sensitive detection of this compound.
Development of this compound-Based Reagents for Chemical Analysis
A primary application of the 8-quinolinol scaffold is its use as a chelating agent for the analysis of metal ions. scispace.comtandfonline.com The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group form a stable five-membered ring with a wide variety of metal ions. rroij.comscirp.orgnih.gov This chelation often results in the formation of colored or fluorescent complexes, providing the basis for sensitive spectrophotometric or fluorometric analytical methods. rroij.com
While 8-quinolinol is a well-known bidentate ligand, the specific geometry of this compound, with its hydroxyl group at position 7, would influence its chelating properties. The proximity of the hydroxyl group and the pyridine nitrogen is crucial for chelation. In 7-hydroxyquinoline (B1418103) derivatives, the formation of a six-membered chelate ring with metal ions is possible. The presence of the methyl group at position 8 could introduce steric effects that modify the stability and selectivity of the metal complexes compared to unsubstituted 7-hydroxyquinoline. Based on the known properties of the quinolinol family, this compound could potentially be developed as a reagent for the selective extraction, pre-concentration, or sensing of specific metal ions.
Chemometric Approaches for Data Interpretation and Method Development
Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. In the analysis of quinolinol derivatives, chemometrics can be applied to interpret large datasets from spectroscopic or chromatographic analyses. frontiersin.org
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to visualize trends and groupings in data, for example, to differentiate between samples based on their spectroscopic profiles. arabjchem.orgscielo.br Regression methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) are used to build quantitative models that correlate spectral or chromatographic data with a property of interest, such as concentration. arabjchem.orgresearchgate.netacs.org These quantitative structure-activity relationship (QSAR) or quantitative structure-retention relationship (QSRR) models are powerful tools in analytical method development. researchgate.netimist.ma
For instance, chemometric techniques have been applied to HPLC data with spectral detection to resolve co-eluting quinolone antibiotics in complex matrices, reducing analysis time significantly. researchgate.net Similarly, chemometrics combined with fluorescence measurements has been used to identify and quantify quinolones in pharmaceuticals. ejournal.by For this compound, chemometric analysis could be employed to:
Differentiate it from other isomers using their full spectroscopic (e.g., FT-IR) profiles. rsc.org
Build calibration models for its quantification in the presence of interfering substances.
Correlate its structural descriptors with its analytical behavior (e.g., chromatographic retention time). researchgate.net
Future Research Directions and Emerging Opportunities for 8 Methyl 7 Quinolinol
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity
Furthermore, advancements in flow chemistry and microwave-assisted synthesis could offer enhanced control over reaction parameters, leading to higher yields and purity of 8-Methyl-7-quinolinol and its derivatives. These modern techniques can significantly reduce reaction times and energy consumption compared to conventional batch processes.
Design and Development of High-Performance Catalytic Systems
The chelating nature of this compound makes it an excellent ligand for the development of novel transition metal catalysts. mdpi.comresearchgate.net Future investigations will likely explore the synthesis and characterization of coordination complexes with a variety of metals, including vanadium, iron, and zinc, to create catalysts for a range of organic transformations. mdpi.comnih.gov
The electronic and steric influence of the methyl group can be systematically studied to fine-tune the catalytic activity and selectivity of these complexes. For instance, vanadium complexes of methyl-substituted 8-hydroxyquinolines have already demonstrated high catalytic activity in the oxidation of hydrocarbons. mdpi.com Further research could expand their application to other important reactions like cross-coupling, hydrogenation, and polymerization. The development of synergistic catalytic systems, where this compound-based catalysts work in concert with other catalysts, represents another promising frontier for creating new and highly efficient chemical transformations. rsc.org
Integration into Next-Generation Advanced Functional Materials
The inherent photoluminescent properties of the 8-hydroxyquinoline (B1678124) core suggest that this compound could be a valuable building block for advanced functional materials. ijcce.ac.irscispace.com A significant area of future research lies in its application in organic light-emitting diodes (OLEDs). ijcce.ac.irmdpi.comlnu.edu.cn By serving as a ligand in metal complexes, similar to the widely used tris(8-hydroxyquinoline)aluminum (Alq3), this compound derivatives could lead to the development of new phosphorescent and fluorescent materials with tailored emission colors and improved device performance. uq.edu.auoptica.orgacs.org
Research into zinc(II) complexes of 2-methyl-8-quinolinol has shown promise for green electroluminescence in OLEDs. ijcce.ac.ir The introduction of the methyl group at the 7-position in this compound could offer a new avenue to tune the electronic properties and enhance the efficiency and stability of such devices. The exploration of its use in fluorescent chemosensors for metal ion detection also presents a viable research direction, leveraging the compound's chelating ability. nih.gov
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating the development of this compound-based technologies. researchgate.netbohrium.com DFT calculations can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its metal complexes. researchgate.net This understanding is crucial for predicting their reactivity, catalytic potential, and photophysical behavior.
Future computational studies could focus on:
Predicting Catalytic Activity: Modeling the interaction of this compound-metal complexes with substrates to predict reaction mechanisms and optimize catalyst design for higher efficiency and selectivity.
Designing Novel Materials: Simulating the electronic and optical properties of new materials incorporating this compound to guide the synthesis of next-generation OLEDs and sensors.
Understanding Structure-Property Relationships: Systematically investigating how modifications to the this compound scaffold affect its properties, enabling the rational design of molecules with desired functionalities.
Interdisciplinary Research Synergies within Chemical Sciences and Engineering
The full potential of this compound can be unlocked through collaborative efforts that bridge different fields of chemical sciences and engineering. niist.res.inanl.govariviyalpublishing.com
Organic Synthesis and Catalysis: Synthetic chemists can develop novel routes to produce this compound and its derivatives, which can then be utilized by catalysis researchers to create high-performance catalytic systems.
Materials Science and Physical Chemistry: The design and synthesis of new functional materials based on this compound will require a close collaboration between materials scientists and physical chemists to characterize their photophysical and electronic properties.
Chemical Engineering: Chemical engineers can play a vital role in scaling up the synthesis of this compound and in the fabrication of devices like OLEDs, ensuring efficient and cost-effective production. uam.es
Such interdisciplinary synergies will be crucial for translating fundamental research on this compound into practical applications and technological innovations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
